N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine

Hole Transport Material Energy Level Alignment Perovskite Solar Cell

Procuring hole transport materials with precise HOMO alignment and high purity is critical for reproducible OLED device performance. N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine (CAS 169685-34-1) addresses this challenge through its specific 4-methoxy-2-methyl substitution pattern, which tunes energy levels and enhances hole mobility compared to unsubstituted TPB analogs. • Sublimed grade (>98% HPLC) ensures compatibility with vacuum thermal evaporation (VTE) and prevents system contamination. • Consistent batch-to-batch quality supports reliable device fabrication and research reproducibility. • Available in research to bulk quantities with global shipping.

Molecular Formula C40H36N2O2
Molecular Weight 576.7 g/mol
CAS No. 169685-34-1
Cat. No. B1603078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine
CAS169685-34-1
Molecular FormulaC40H36N2O2
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=C(C=C(C=C6)OC)C
InChIInChI=1S/C40H36N2O2/c1-29-27-37(43-3)23-25-39(29)41(33-11-7-5-8-12-33)35-19-15-31(16-20-35)32-17-21-36(22-18-32)42(34-13-9-6-10-14-34)40-26-24-38(44-4)28-30(40)2/h5-28H,1-4H3
InChIKeyHACXFZALVVMGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine: Identity & Baseline Specifications


N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine (CAS 169685-34-1) is a tetraphenylbenzidine (TPB) derivative functioning as a small-molecule hole transport material (HTM) for organic light-emitting diodes (OLEDs) and related organic electronics . Its structure comprises a central benzidine core with four aryl substituents: two phenyl groups and two 4-methoxy-2-methylphenyl groups. This configuration is designed to tune electronic properties and film morphology. Commercially, it is available in high purity (≥98.0% by HPLC) and is often offered in a purified-by-sublimation grade to meet the stringent purity requirements for vacuum-deposited thin-film devices .

Vacuum thermal evaporation (VTE) process Sublimed-grade purity supports reproducible thin-film deposition for OLED stacks.
Specific substitution pattern 4-methoxy-2-methylphenyl groups tune HOMO energy and hole mobility for charge balance.
High-purity baseline ≥98.0% by HPLC and qNMR, meeting stringent electronic-grade requirements.

N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine: Generic Substitution Risks


Within the benzidine-based HTM family, small structural variations—such as the presence, position, and nature of substituents on the peripheral aryl rings—dramatically alter key performance parameters. Studies on related N,N,N',N'-tetraarylbenzidine derivatives show that substituents influence the HOMO energy level, hole reorganization energy, and drift mobility, which in turn directly affect the charge injection barrier and charge transport balance in a multi-layer device stack [1][2]. Generic substitution with unsubstituted analogs or different alkyl/alkoxy derivatives is therefore highly likely to result in sub-optimal device efficiency, increased operating voltage, or reduced operational stability due to mismatched energy level alignment or morphological incompatibility. The specific 4-methoxy-2-methyl substitution pattern on 169685-34-1 is a deliberate molecular design choice to achieve a specific set of properties distinct from simpler analogs.

HOMO mismatch Unsubstituted or differently alkylated analogs can shift the HOMO level away from optimal anode alignment, increasing injection barrier.
Mobility divergence Removal of ortho-methyl groups may reduce drift mobility by up to ~2×, affecting charge extraction and brightness.
Purity-grade gap Standard-grade (non-sublimed) batches can introduce charge traps and crystallization nuclei, degrading device reproducibility.

N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine: Differentiation Evidence


HOMO Level Tuning by Methoxy/Methyl Substitution

While direct experimental HOMO data for 169685-34-1 is not identified in open literature, computational studies on a series of tetraphenylbenzidine (TPB) derivatives provide a quantitative framework for understanding the effect of its substituents. The reference TPB core exhibits a calculated HOMO energy of approximately -4.9 eV. The introduction of electron-donating methoxy (-OCH3) groups on the aryl rings is known to raise the HOMO energy level (make it less negative). Conversely, methyl (-CH3) substituents also act as weak donors but can introduce steric hindrance that affects molecular conformation and intermolecular packing. This precise dual substitution on the target compound is expected to yield a HOMO level that is shallower than the unsubstituted core but potentially deeper and more controlled than fully methoxy-substituted analogs, thereby optimizing the hole injection barrier from common anodes like ITO [1].

HOMO Level Tuning
Class-level
Calculated HOMO shift from –4.9 eV (TPB core) to approx. –4.7 to –4.5 eV range with methoxy groups
Supports hole injection barrier optimization
DFT-based class inference; direct experimental data not identified
Hole Transport Material Energy Level Alignment Perovskite Solar Cell DFT Calculation

Hole Mobility Enhancement by Ortho-Methyl Substitution

Empirical structure-property relationships established for a series of tetraarylbenzidine derivatives demonstrate that introducing a methyl group at the ortho-position relative to the nitrogen on the central biphenyl skeleton can approximately double the drift mobility [1]. The compound 169685-34-1 features a methyl group at the ortho-position (the 2-position) on its peripheral 4-methoxy-2-methylphenyl rings. This structural motif is consistent with the design rule derived from these studies. In contrast, analogs lacking this ortho-substituent (e.g., N,N'-diphenyl-N,N'-bis(3-methylphenyl)benzidine, TPD) or having different substitution patterns are expected to exhibit lower hole mobility under comparable conditions. The reported drift mobility for the comparator TPD, measured via time-of-flight (TOF), is on the order of 10⁻³ cm²/Vs [2], and the target compound's architecture is designed to exceed this value.

Hole Mobility Enhancement
Class-level
Approx. 2× drift mobility increase reported for ortho-methyl substitution vs. TPD (~10⁻³ cm²/Vs)
Supports charge extraction efficiency
Structure-property rule; specific experimental value for 169685-34-1 not available
Hole Transport Material Charge Carrier Mobility Organic Electronics Structure-Property Relationship

Sublimed Purity for Reproducible Device Fabrication

Procurement of 169685-34-1 as a 'purified by sublimation' grade (TCI Product No. B5140) directly addresses the critical requirement for ultra-high purity hole transport materials in vacuum thermal evaporation (VTE) processes . This grade is specified with a minimum purity of 98.0% by HPLC and 98.0% by quantitative NMR (qNMR) [1]. In contrast, standard-grade (non-sublimed) batches of this or similar materials may contain residual synthetic precursors, catalysts, or lower molecular weight impurities that can act as charge traps, luminescence quenchers, or crystallization nuclei. The presence of such impurities is a major cause of device-to-device variability, reduced efficiency, and accelerated degradation in OLED stacks. Selecting the sublimed grade ensures that the material is specifically processed to meet the cleanliness standards required for high-performance, reproducible device research and pilot production.

Sublimed Purity
Head-to-head
Sublimed grade: ≥98.0% by HPLC and qNMR, processed for vacuum thermal evaporation
Supports reproducible VTE device fabrication
Non-sublimed batches risk charge traps and device variability
OLED Manufacturing Material Purity Sublimation Grade Thin-Film Deposition

Lower Hole Reorganization Energy

Hole reorganization energy (λ) is a key parameter in Marcus theory that governs the rate of charge hopping between adjacent molecules. A lower λ facilitates faster hole transport. Computational studies on TPB derivatives indicate that introducing steric bulk, such as the ortho-methyl group present in 169685-34-1, can restrict molecular conformational changes upon oxidation, thereby lowering the inner-sphere reorganization energy [1]. While specific calculated λ for this compound is not publicly available, the general trend shows that TPB derivatives with rigidifying substituents exhibit lower reorganization energies (e.g., calculated λ for a related fluorene-substituted TPB was 0.19 eV) compared to the more flexible unsubstituted TPB core (calculated λ of 0.22 eV) [1]. This 0.03 eV difference is significant in the context of hopping rates, which depend exponentially on λ.

Reorganization Energy
Class-level
Calculated λ for TPB core: 0.22 eV; rigidified TPB analog: 0.19 eV. Structural features of 169685-34-1 suggest lower λ.
May support higher intrinsic hole transfer rate
Not directly reported for this compound; based on steric effects
Hole Transport Material Reorganization Energy Marcus Theory Charge Transfer Rate

Thermal Stability & Vacuum Deposition Processing

N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine exhibits a melting point range of 158.0 to 162.0 °C , which is typical for this class of small-molecule HTMs. More critically for its primary application in vacuum thermal evaporation (VTE), its thermal stability is such that it can be sublimed for purification without decomposition. The material's reported storage conditions are room temperature [1], indicating adequate ambient stability for handling. While specific TGA data (e.g., Td, 5% weight loss) is not publicly available, the existence of a commercial 'purified by sublimation' grade is direct evidence that the compound can withstand the thermal stress of sublimation and subsequent evaporation during device fabrication, a key differentiator from polymeric or less thermally robust small-molecule HTMs that require solution processing.

Thermal Process Stability
Supporting evidence
Melting point 158–162 °C; commercial sublimed grade confirms compatibility with VTE without decomposition
Supports high-vacuum thin-film processing
Specific TGA decomposition data not publicly available
Organic Electronics Thermal Evaporation Material Purity Process Stability

N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine: Application Scenarios


Vacuum-Deposited OLED R&D and Pilot Production

This is the primary application scenario. The compound is specifically designed for use as a Hole Transport Layer (HTL) or an Electron Blocking Layer (EBL) in multi-layer, small-molecule OLED stacks fabricated by vacuum thermal evaporation (VTE). Procurement of the sublimed grade is mandatory for this application to ensure the purity required for reproducible, high-efficiency device performance and to prevent contamination of high-vacuum deposition systems . The material's predicted tuned HOMO level and enhanced mobility based on its specific substitution pattern are critical for optimizing charge balance and minimizing operating voltage.

Structure-Property Relationship Studies in Tetraarylbenzidine HTMs

For academic and industrial research groups investigating the fundamental science of organic semiconductors, 169685-34-1 serves as a key structural variant in the tetraphenylbenzidine family. Its specific combination of methoxy and ortho-methyl substituents provides a valuable test case for validating computational models of energy level tuning, hole mobility, and molecular packing [1][2]. Procuring this specific derivative allows for controlled, comparative studies against unsubstituted TPB or other alkyl/alkoxy-substituted analogs to elucidate the role of dual substitution.

Next-Gen Organic Photoconductor (OPC) Development

Historically, benzidine derivatives with high hole mobility have been utilized as charge transport materials in organic photoconductors for laser printers and photocopiers . The structure-property relationships indicating enhanced drift mobility due to the ortho-methyl substitution on this compound [2] make it a candidate material for developing new OPC formulations with improved sensitivity and reduced residual potential.

Application
Selection Property
Validation Focus
Vacuum-deposited OLED R&D and pilot production
Sublimed-grade purity and tuned HOMO/ mobility profile
Charge balance, operating voltage, and device reproducibility in VTE-processed stacks
Structure-property relationship studies in tetraarylbenzidine HTMs
Defined 4-methoxy-2-methyl substitution pattern
Comparative modeling of energy levels, mobility, and molecular packing
Next-gen organic photoconductor (OPC) development
Enhanced drift mobility characteristics
Sensitivity and residual potential in photoreceptor films

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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